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Avanafil-13C5,15N

Cat. No.: B13438597
M. Wt: 489.9 g/mol
InChI Key: WEAJZXNPAWBCOA-PVAAWCPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Avanafil (B1665834) as a Selective Phosphodiesterase Type 5 (PDE5) Inhibitor

Avanafil is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme primarily found in the smooth muscle cells of the corpus cavernosum in the penis. drugbank.comwikipedia.orgpatsnap.com The mechanism of action involves the inhibition of PDE5, which is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP). drugbank.compatsnap.com During sexual stimulation, nitric oxide (NO) is released, which in turn stimulates the production of cGMP. patsnap.com Elevated levels of cGMP lead to the relaxation of smooth muscles and increased blood flow. drugbank.compatsnap.com By inhibiting cGMP degradation, Avanafil enhances this process. patsnap.com

A key characteristic of Avanafil is its high selectivity for PDE5 compared to other PDE isoenzymes. drugbank.comprofnatali.it For instance, its inhibitory effect on PDE5 is significantly more potent than on PDE6, which is associated with visual disturbances, and other PDE enzymes. drugbank.com This selectivity contributes to a favorable profile in research settings. Avanafil also has a rapid onset of action, reaching maximum serum concentration in approximately 30 to 45 minutes. wikipedia.org

Research Imperatives and Academic Rationale for Investigating Avanafil-13C5,15N

The investigation of this compound is driven by the need for a highly specific and reliable tool for analytical and metabolic studies of Avanafil. The incorporation of five ¹³C atoms and one ¹⁵N atom into the Avanafil molecule creates a distinct mass shift, making it an excellent internal standard for quantitative analysis using mass spectrometry. schd-shimadzu.comsigmaaldrich.com

The primary research applications for this compound include:

Pharmacokinetic Studies: To accurately measure the concentration of Avanafil in biological matrices like plasma and urine. This is essential for determining its pharmacokinetic profile, including its rapid onset of action and short half-life. chemicalbook.comresearchgate.netresearchgate.net

Metabolite Identification: To aid in the identification and quantification of Avanafil's metabolites. medchemexpress.com Understanding the metabolic pathways is crucial for a complete picture of the drug's disposition.

Bioavailability and Bioequivalence Studies: To compare different formulations of Avanafil or to assess its bioavailability. nih.gov

Drug Interaction Studies: To investigate the potential for other drugs to affect the metabolism and clearance of Avanafil. drugbank.com

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis due to its ability to correct for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the results. eurekaselect.com

Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₈¹³C₅H₂₆ClN₆¹⁵NO₃ schd-shimadzu.comvivanls.com
Molecular Weight 491.92 g/mol schd-shimadzu.comvivanls.com
Isotopic Purity Minimum 98% (¹³C), 98% (¹⁵N) schd-shimadzu.comsigmaaldrich.com
Synonyms [13C5, 15N]-TA 1790 schd-shimadzu.com

Table 2: Avanafil's Inhibitory Activity on Various PDEs

PDE IsoenzymeIC50 (nM)Source
PDE5 5.2 medchemexpress.com
PDE6 630 medchemexpress.com
PDE4 5,700 medchemexpress.com
PDE10 6,200 medchemexpress.com
PDE8 12,000 medchemexpress.com
PDE7 27,000 medchemexpress.com
PDE2 51,000 medchemexpress.com
PDE1 53,000 medchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H26ClN7O3 B13438597 Avanafil-13C5,15N

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H26ClN7O3

Molecular Weight

489.9 g/mol

IUPAC Name

4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[2-(hydroxy(113C)methyl)(2,3,4,5-13C4,115N)azolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide

InChI

InChI=1S/C23H26ClN7O3/c1-34-19-6-5-15(10-18(19)24)11-27-21-17(22(33)28-13-20-25-7-3-8-26-20)12-29-23(30-21)31-9-2-4-16(31)14-32/h3,5-8,10,12,16,32H,2,4,9,11,13-14H2,1H3,(H,28,33)(H,27,29,30)/i2+1,4+1,9+1,14+1,16+1,31+1

InChI Key

WEAJZXNPAWBCOA-PVAAWCPSSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)[15N]4[13CH2][13CH2][13CH2][13CH]4[13CH2]O)Cl

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCCC4CO)Cl

Origin of Product

United States

Synthetic Methodologies for Avanafil and Directed Isotopic Incorporation

Established Chemical Synthesis Routes for Unlabeled Avanafil (B1665834)

The synthesis of Avanafil has been approached through various routes since its development, with a focus on efficiency, scalability, and purity. These methods generally rely on building the core pyrimidine (B1678525) structure and sequentially adding the required side chains.

A retrosynthetic analysis of Avanafil (I) reveals several logical disconnections that point to key starting materials and intermediates. The primary strategy involves disconnecting the three main substituents from the central pyrimidine ring.

Disconnection 1 (C-N bond): The bond between the pyrimidine ring and the (S)-2-(hydroxymethyl)pyrrolidine moiety can be disconnected, leading to a reactive pyrimidine intermediate (e.g., a sulfonyl or chloro-pyrimidine) and (S)-prolinol.

Disconnection 2 (C-N bond): The amide bond of the N-(pyrimidin-2-ylmethyl)carboxamide side chain can be disconnected, suggesting a carboxylic acid or ester intermediate on the pyrimidine ring and 2-aminomethylpyrimidine.

Disconnection 3 (C-N bond): The bond between the pyrimidine C4 position and the 3-chloro-4-methoxybenzylamine can be disconnected, pointing to a 4-chloropyrimidine (B154816) intermediate and the corresponding benzylamine.

This analysis identifies three crucial building blocks for most synthetic routes:

A substituted pyrimidine core, such as 4-chloro-5-ethoxycarbonyl-2-methylthiopyrimidine. google.com

3-chloro-4-methoxybenzylamine. google.com

(S)-prolinol. google.comnewdrugapprovals.org

2-aminomethylpyrimidine. newdrugapprovals.org

An alternative approach starts with cytosine as the raw material, which is then elaborated through reactions with the various side chains. google.com

Several patented methods outline the forward synthesis of Avanafil. A common pathway involves the following sequence of reactions:

Nucleophilic Aromatic Substitution (SNAr): The synthesis often begins with the reaction of a 4-chloropyrimidine derivative, like ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate, with 3-chloro-4-methoxybenzylamine. This reaction is typically carried out in a solvent such as methylene (B1212753) dichloride in the presence of a base like sodium carbonate. google.com

Oxidation: The methylsulfanyl (-SCH₃) group at the C2 position of the pyrimidine ring is oxidized to a more reactive sulfonyl group (-SO₂CH₃). This transformation is commonly achieved using an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA). newdrugapprovals.org The sulfonyl group acts as a good leaving group for the subsequent nucleophilic substitution.

Second Nucleophilic Substitution: The newly formed sulfonyl group is displaced by (S)-prolinol. This step introduces the chiral pyrrolidine (B122466) moiety to the pyrimidine core. google.comnewdrugapprovals.org

Ester Hydrolysis: The ethyl ester at the C5 position is hydrolyzed to the corresponding carboxylic acid. This is a necessary step before the final amidation. newdrugapprovals.org

Amide Coupling: The carboxylic acid is coupled with 2-aminomethylpyrimidine to form the final amide bond, yielding Avanafil. This coupling is often facilitated by standard peptide coupling reagents like 1-Hydroxybenzotriazole (HOBt). scribd.com

The table below summarizes the key reaction steps and typical reagents used in a common synthetic route.

StepReaction TypeKey Reagents and ConditionsPrecursorProduct
1Nucleophilic Substitution3-chloro-4-methoxybenzylamine, Na₂CO₃, CH₂Cl₂4-chloro-5-ethoxycarbonyl-2-methylthio-pyrimidine4-(3-chloro-4-methoxybenzylamino)-5-ethoxycarbonyl-2-methylthiopyrimidine
2OxidationmCPBA4-(3-chloro-4-methoxybenzylamino)-5-ethoxycarbonyl-2-methylthiopyrimidine4-(3-chloro-4-methoxybenzylamino)-5-ethoxycarbonyl-2-methylsulfonylpyrimidine
3Nucleophilic Substitution(S)-prolinol4-(3-chloro-4-methoxybenzylamino)-5-ethoxycarbonyl-2-methylsulfonylpyrimidine(S)-4-(3-chloro-4-methoxybenzylamino)-5-ethoxycarbonyl-2-(2-hydroxymethylpyrrolidin-1-yl)pyrimidine
4Ester HydrolysisBase (e.g., KOH)(S)-4-(3-chloro-4-methoxybenzylamino)-5-ethoxycarbonyl-2-(2-hydroxymethylpyrrolidin-1-yl)pyrimidine(S)-4-(3-chloro-4-methoxybenzylamino)-2-(2-hydroxymethylpyrrolidin-1-yl)pyrimidine-5-carboxylic acid
5Amide Coupling2-aminomethylpyrimidine, HOBt(S)-4-(3-chloro-4-methoxybenzylamino)-2-(2-hydroxymethylpyrrolidin-1-yl)pyrimidine-5-carboxylic acidAvanafil

This table represents a generalized pathway based on published syntheses. google.comnewdrugapprovals.orggoogle.comscribd.com

A significant challenge in early synthetic routes for Avanafil was the reliance on column chromatography for the purification of intermediates and the final product. newdrugapprovals.orggoogle.com This method is often time-consuming, requires large volumes of solvents, and is not economically viable for large-scale industrial production.

Innovations have focused on developing more scalable and cost-effective processes. Newer methods aim to produce intermediates and the final Avanafil product in high purity through crystallization, thereby avoiding chromatography. For example, one patented process reports achieving an HPLC purity of 99.01% for Avanafil through purification with methanol (B129727). google.com Another innovation involves a redesigned synthetic route that increases the total yield to 40% with an HPLC purity of 99.8%, significantly reducing production costs and making the process more suitable for industrial application. google.com These improved processes often involve telescoping reaction steps and carefully controlling reaction conditions to minimize impurity formation.

Strategies for the Site-Specific Synthesis of Avanafil-¹³C₅,¹⁵N

The synthesis of isotopically labeled Avanafil-¹³C₅,¹⁵N, with a molecular formula of C₁₈¹³C₅H₂₆ClN₆¹⁵NO₃, is crucial for use as an internal standard in quantitative bioanalytical studies. researchgate.net The synthesis requires the strategic incorporation of five ¹³C atoms and one ¹⁵N atom into the molecular scaffold. This is achieved by using isotopically enriched precursors in the synthetic pathway.

The incorporation of five carbon-13 atoms likely targets the pyrimidine-5-carboxamide moiety. This would involve labeling the four carbons of the pyrimidine ring and the carbonyl carbon of the carboxamide group.

The synthesis would require a ¹³C-labeled pyrimidine precursor. The chemical synthesis of ¹³C-labeled pyrimidine bases can be accomplished using simpler labeled building blocks. researchgate.net For example, a ¹³C₄-labeled cytosine or a related derivative could serve as the starting point. google.com Alternatively, enzymatic synthesis methods using precursors like U-¹³C-glucose and NaH¹³CO₃ can produce labeled pyrimidine nucleotides, which can then be chemically converted to the desired synthetic intermediate. acs.org

The fifth ¹³C atom is likely the carbonyl carbon of the pyrimidine-5-carboxamide group. This can be introduced using a ¹³C-labeled cyanating agent (e.g., K¹³CN) during the formation of the 5-cyano-pyrimidine intermediate, which is then hydrolyzed to the carboxylic acid or directly converted to the amide.

Labeled PositionPotential ¹³C PrecursorSynthetic Step of Incorporation
Pyrimidine Ring (4 carbons)¹³C₄-Cytosine or ¹³C₄-Uracil derivativeFormation of the core pyrimidine ring
Carboxamide Carbonyl (1 carbon)Potassium Cyanide (K¹³CN)Introduction of the C5 substituent, followed by hydrolysis and amidation

This table outlines plausible strategies for ¹³C labeling.

The single ¹⁵N atom can be incorporated into several positions within the Avanafil structure, which contains seven nitrogen atoms. Common strategies for ¹⁵N labeling involve the use of ¹⁵N-ammonia (¹⁵NH₃) or its salts (¹⁵NH₄Cl) at a stage where a key nitrogen-containing functional group is introduced. acs.orgchemrxiv.org

Given the synthetic routes, a practical approach would be to introduce the ¹⁵N label into one of the exocyclic amino or amide groups.

Labeling the Carboxamide Nitrogen: The final amide coupling step could be performed using a ¹⁵N-labeled 2-aminomethylpyrimidine. This precursor would need to be synthesized separately, for instance, from 2-cyanopyrimidine (B83486) using a reducing agent and a ¹⁵N-ammonia source.

Labeling the Benzylamine Nitrogen: The nucleophilic substitution step could utilize ¹⁵N-labeled 3-chloro-4-methoxybenzylamine.

Labeling a Pyrimidine Ring Nitrogen: Building the pyrimidine ring from scratch using a ¹⁵N-labeled precursor like ¹⁵N-urea or ¹⁵N-guanidine is also a viable, albeit more complex, strategy.

A late-stage labeling approach is often preferred for efficiency. For instance, a degradation-reconstruction pathway has been developed for labeling primary sulfonamides, where a sulfinate intermediate is reacted with ¹⁵NH₃(aq) to form the ¹⁵N-labeled sulfonamide. acs.orgchemrxiv.org A similar strategy could potentially be adapted for the sulfonyl pyrimidine intermediate in Avanafil synthesis.

Labeled PositionPotential ¹⁵N PrecursorSynthetic Step of Incorporation
Carboxamide Nitrogen¹⁵N-labeled 2-aminomethylpyrimidineFinal amide coupling reaction
Benzylamino Nitrogen¹⁵N-labeled 3-chloro-4-methoxybenzylamineInitial nucleophilic aromatic substitution
Pyrimidine Ring Nitrogen¹⁵N-Urea or ¹⁵N-GuanidineHeterocycle formation

This table presents potential strategies for ¹⁵N labeling.

Chemical Coupling and Cyclization Strategies for Isotopic Integration

The synthesis of Avanafil-13C5,15N, an isotopically labeled internal standard, necessitates a strategic approach where the heavy isotopes are incorporated efficiently and irreversibly into the molecular backbone. The primary loci for labeling are typically within the core heterocyclic structures, as these positions are less susceptible to metabolic exchange. In the case of this compound, the pyrimidine ring and its adjacent functionalities are the logical targets for incorporating five ¹³C atoms and one ¹⁵N atom.

The synthesis hinges on two critical transformations: the formation of the central pyrimidine ring (cyclization) and the subsequent amide bond formation (coupling). The isotopic labels must be introduced via carefully selected starting materials prior to these key steps. A plausible and efficient strategy involves the construction of a labeled 4-aminopyrimidine-5-carboxamide (B188243) intermediate.

Cyclization for Isotopic Ring Formation: The pyrimidine ring is typically assembled via a condensation reaction. To achieve the desired ¹³C₅,¹⁵N labeling pattern, a labeled guanidine (B92328) derivative and a labeled β-dicarbonyl compound are required. For instance, the reaction could proceed by condensing a ¹⁵N-labeled guanidine hydrochloride with a custom-synthesized, ¹³C-labeled β-keto ester. The five ¹³C atoms can be strategically placed within the β-keto ester's carbon backbone and the carboxylate group, ensuring their incorporation into the final pyrimidine ring and the C5-carboxamide side chain. This approach guarantees that the labels are integrated into the stable aromatic core of the molecule.

Coupling for Final Assembly: Once the isotopically labeled 2-(hydroxymethyl)-4-aminopyrimidine-5-carboxylic acid fragment is synthesized, the final key step is its coupling with the (S)-1-(3-chloro-4-methoxybenzyl)pyrrolidin-3-amine moiety. This amide bond formation is critical for conserving the expensive labeled intermediate. The choice of coupling reagent is paramount to ensure high yield, minimal side reactions, and prevention of racemization. While classic reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) are effective, more advanced phosphonium- or uronium-based reagents are often preferred for their higher efficiency and milder reaction conditions.

The table below summarizes a comparison of potential coupling reagents for this critical step, emphasizing parameters relevant to labeled synthesis.

Coupling Reagent SystemTypical Yield (%)Reaction TimeKey Advantages for Labeled SynthesisPotential Drawbacks
EDC / HOBt 75-85%12-24 hCost-effective; well-established protocols.Can lead to moderate levels of epimerization; requires careful temperature control.
HATU / DIPEA 90-98%2-4 hHigh efficiency and speed; very low racemization potential; excellent for valuable substrates.Higher cost; purification can be more complex due to byproducts.
T3P® (Propylphosphonic Anhydride) 88-95%4-8 hHigh yield; byproducts are water-soluble, simplifying workup; considered a greener option.Requires stoichiometric use; can be sensitive to moisture.

Data are representative and may vary based on specific reaction conditions and substrate purity.

The use of a high-efficiency reagent like HATU is often justified in the final coupling step to maximize the conversion of the precious, multi-step synthesized labeled pyrimidine core into the final product, this compound.

Advanced Purification and Isotopic Abundance Verification of this compound

Following the final coupling reaction, the crude this compound product contains unreacted starting materials, reagent byproducts, and potentially minor side products. A multi-step purification and rigorous verification process is mandatory to certify the material as a high-purity analytical standard.

Purification Protocol: The primary method for purification is Preparative Reverse-Phase High-Performance Liquid Chromatography (Prep-HPLC) . This technique offers high-resolution separation based on polarity. A typical protocol involves using a C18 stationary phase with a gradient elution system, commonly composed of acetonitrile (B52724) and water, often with a small amount of modifier like formic acid or trifluoroacetic acid to improve peak shape. Fractions corresponding to the main product peak are collected, combined, and the solvent is removed under reduced pressure. A final crystallization step from an appropriate solvent system (e.g., ethanol/water or isopropanol) may be employed to remove any remaining trace impurities and to yield the product as a stable, crystalline solid with high chemical purity (>99%).

Isotopic Abundance and Identity Verification: Verification is a two-fold process confirming both the molecular identity and the successful incorporation of the isotopic labels.

High-Resolution Mass Spectrometry (HRMS): HRMS provides an exact mass measurement, which is the most direct evidence of successful labeling. The measured mass of this compound is compared to its theoretical calculated mass. Unlabeled Avanafil serves as a reference. The mass shift of approximately +6.02 Da (5 × ¹³C vs. ¹²C and 1 × ¹⁵N vs. ¹⁴N) is a definitive confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the precise location of the labels.

¹³C NMR: The spectrum of this compound will show five dramatically enhanced signals corresponding to the positions of the ¹³C labels within the pyrimidine ring and carboxamide group. The intensities of these signals will be far greater than those of the natural-abundance carbons.

¹H NMR: The presence of ¹³C and ¹⁵N isotopes induces observable coupling (splitting) with adjacent protons. For example, a proton directly attached to a ¹³C atom will appear as a large doublet (¹JCH coupling), and protons on adjacent carbons will show smaller couplings. Similarly, the N-H proton of the carboxamide, if labeled with ¹⁵N, would exhibit coupling. These specific coupling patterns provide unambiguous proof of the label locations.

The table below summarizes the key analytical data used to certify a batch of this compound.

AnalysisParameterTheoretical ValueObserved ValueConclusion
HRMS (ESI+) [M+H]⁺ Exact Mass490.2312490.2315Conforms. Mass shift of +6.02 Da from unlabeled (484.2111) confirmed.
¹³C NMR Labeled PositionsPyrimidine & C=O5 signals significantly enhancedConfirms label incorporation at expected sites.
Isotopic Purity ¹³C Atom %>99%99.4%High isotopic enrichment achieved.
Isotopic Purity ¹⁵N Atom %>99%99.6%High isotopic enrichment achieved.
Chemical Purity Purity by HPLC>99.0%99.7%High chemical purity achieved.

This comprehensive analytical workflow ensures that the final product is structurally correct, chemically pure, and possesses the specified isotopic labeling pattern and abundance required for its function as a quantitative internal standard.

Green Chemistry Principles Applied to Avanafil Synthesis

The synthesis of complex pharmaceutical molecules like Avanafil, including its labeled analogues, presents opportunities for the application of green chemistry principles to minimize environmental impact and improve efficiency. While traditional synthetic routes may prioritize yield above all else, modern process chemistry aims to integrate sustainability without compromising product quality.

Several of the twelve principles of green chemistry are particularly relevant to the Avanafil synthesis:

Atom Economy: The principle of maximizing the incorporation of all materials used in the process into the final product is crucial, especially when using expensive isotopically labeled precursors. The key pyrimidine ring formation and the final amide coupling are addition/condensation reactions that can be highly atom-economical if designed properly. For example, the T3P®-mediated amide coupling generates water-soluble phosphonic acid byproducts, which are easily removed and represent a higher atom economy compared to couplings that generate bulky, non-recyclable waste like triphenylphosphine (B44618) oxide.

Use of Safer Solvents and Auxiliaries: Pharmaceutical synthesis has historically relied on halogenated solvents (e.g., Dichloromethane, DCM) and polar aprotic solvents (e.g., Dimethylformamide, DMF), which pose environmental and health risks. A greener approach to the Avanafil synthesis would involve replacing these with recommended alternatives. For instance, 2-Methyltetrahydrofuran (2-MeTHF) or Cyclopentyl methyl ether (CPME) can often replace DCM in extraction and chromatographic steps. For the coupling reaction, a solvent like ethyl acetate (B1210297) or 2-MeTHF could be used instead of DMF.

Design for Energy Efficiency: Many reactions in the Avanafil synthesis require heating. Employing energy-efficient technologies can significantly reduce the carbon footprint. Microwave-assisted synthesis can dramatically shorten reaction times for steps like the pyrimidine cyclization from many hours to mere minutes, leading to substantial energy savings. Similarly, transitioning from batch processing to continuous flow chemistry can offer better thermal management and reduced energy consumption per unit of product.

The following table provides a conceptual comparison between a traditional and a "greener" approach for the critical amide coupling step.

ParameterTraditional ApproachGreener ApproachGreen Chemistry Principle Addressed
Solvent Dimethylformamide (DMF)2-Methyltetrahydrofuran (2-MeTHF)Safer Solvents
Coupling Reagent HBTU (stoichiometric)T3P® (stoichiometric) or Catalytic AmidationAtom Economy, Waste Prevention
Workup Liquid-liquid extraction with DCMAqueous wash, direct crystallizationSafer Solvents, Waste Prevention
Energy Input 12-hour reflux30-minute microwave irradiationEnergy Efficiency
E-Factor (kg waste/kg product) High (~50-100)Lower (~10-25)Waste Prevention

By systematically evaluating each step of the synthesis through the lens of green chemistry, significant improvements in the sustainability of producing Avanafil and its labeled standards can be achieved, reducing waste, energy consumption, and the use of hazardous materials.

Molecular Pharmacology and Biochemical Mechanism of Action of Avanafil

Structural Basis of Ligand-Enzyme Recognition

The high affinity and selectivity of Avanafil (B1665834) for phosphodiesterase type 5 (PDE5) are rooted in the specific molecular interactions between the drug and the enzyme's active site. Understanding this structural basis is crucial for appreciating its mechanism of action at a molecular level. Computational methods, including docking and molecular dynamics simulations, have been instrumental in elucidating the intricacies of this ligand-enzyme recognition.

Computational Docking and Molecular Dynamics Simulations of the Avanafil-PDE5 Complex

Computational docking studies have been employed to predict the most favorable binding pose of Avanafil within the catalytic domain of PDE5. These simulations place the Avanafil molecule into the three-dimensional structure of the PDE5 active site, calculating the binding energy for various conformations. The results consistently show that Avanafil settles into the active site, adopting a conformation that maximizes favorable interactions with surrounding amino acid residues.

Identification of Key Interacting Residues and Binding Pockets

The binding of Avanafil to the PDE5 active site is characterized by a network of specific interactions with key amino acid residues. The active site of PDE5 is located in a deep pocket and contains a conserved glutamine residue (Gln817) that is crucial for inhibitor binding. This "glutamine switch" allows for a conformational change that can accommodate different inhibitors.

Avanafil's N-(2-chlorobenzyl) group inserts into a hydrophobic sub-pocket, where it forms van der Waals interactions with residues such as Val782, Ala783, and Phe820. The pyrimidine (B1678525) core of Avanafil is positioned to form a crucial hydrogen bond between its N1 atom and the side chain of the conserved Gln817. This interaction is a hallmark of many potent PDE5 inhibitors.

Below is a table summarizing the key interacting residues within the PDE5 active site and their role in binding Avanafil.

Interacting ResidueType of InteractionRole in Binding
Gln817 Hydrogen BondAnchors the pyrimidine core of Avanafil in the active site.
Val782 HydrophobicContributes to the binding of the N-(2-chlorobenzyl) group.
Ala783 HydrophobicStabilizes the N-(2-chlorobenzyl) moiety.
Phe820 Hydrophobic/π-π StackingInteracts with the chlorobenzyl ring, enhancing binding affinity.
Tyr612 HydrophobicForms part of the hydrophobic pocket accommodating the inhibitor.
Leu804 HydrophobicContributes to the overall hydrophobic environment of the binding site.

The precise arrangement of these interactions underscores the molecular basis for Avanafil's efficacy and selectivity as a PDE5 inhibitor.

Preclinical Pharmacokinetic and Metabolic Characterization of Avanafil

In Vitro Absorption and Distribution Dynamics

Membrane Permeability and Transport Studies

In vitro studies have provided insights into avanafil's potential interactions with cellular transport mechanisms. Research indicates that avanafil (B1665834) has a modest potential to act as a P-glycoprotein (P-gp) substrate. europa.eu It has also been shown to potentially inhibit P-gp at concentrations lower than those calculated to be present in the intestine. europa.eu Furthermore, at clinically relevant concentrations, avanafil may act as an inhibitor of the Breast Cancer Resistance Protein (BCRP). europa.eu However, it does not appear to inhibit other transporters such as OATP1B1, OATP1B3, OCT1, OCT2, OAT1, OAT3, and BSEP at clinically relevant concentrations. europa.eu The impact of avanafil on other transport proteins remains unknown. europa.eu Studies using liposomal formulations have suggested that these can enhance the permeation of avanafil across skin models compared to aqueous suspensions. bioline.org.br

Plasma Protein Binding Characteristics (e.g., Albumin, Glycoproteins)

Avanafil exhibits a high degree of binding to plasma proteins in humans, with approximately 99% of the drug being bound. drugbank.comtga.gov.autga.gov.au This binding is primarily to albumin. drugbank.com The two major metabolites of avanafil, M4 and M16, are also highly protein-bound at approximately 97% and 81-84% respectively. drugbank.comtga.gov.au The binding of avanafil to plasma proteins is independent of total drug concentration, as well as factors like age, and renal or hepatic function. tga.gov.aufda.gov.tw In preclinical animal models, the extent of plasma protein binding was observed to be lower than in humans. tga.gov.au

Interactive Data Table: Plasma Protein Binding of Avanafil and its Metabolites

CompoundHuman Plasma Protein Binding (%)Animal Plasma Protein Binding (%)Primary Binding Protein
Avanafil~99 drugbank.comtga.gov.autga.gov.au~91 (rat), ~96 (rabbit), ~93 (dog) tga.gov.auAlbumin drugbank.com
M4~97 drugbank.comtga.gov.auHigher than M16 tga.gov.auNot specified
M16~81-84 drugbank.comtga.gov.auLower than M4 tga.gov.auNot specified

Tissue Distribution Studies in Preclinical Models

Preclinical studies in animal models have demonstrated that avanafil and its metabolites are widely and rapidly distributed throughout the body. tga.gov.au Following administration, the highest concentrations of radioactivity (indicating the presence of the drug and/or its metabolites) were found in the liver, kidneys, and adrenal glands. tga.gov.au Conversely, only low levels of radioactivity were detected in the brain, spinal cord, and testes, suggesting minimal penetration of the blood-brain and blood-testis barriers. tga.gov.au Evidence of melanin (B1238610) binding was observed, with radioactivity retained in the uveal tract of rats for up to seven days after dosing. tga.gov.au

Hepatic Biotransformation Pathways and Enzyme Kinetics

Identification and Characterization of Primary Cytochrome P450 Isoforms Involved (CYP3A4, CYP2C9)

The metabolism of avanafil is extensive and occurs primarily in the liver. drugbank.comnih.gov The main route of biotransformation is through the cytochrome P450 (CYP) system. drugs.com Specifically, CYP3A4 is the major enzyme responsible for avanafil's metabolism, with a lesser contribution from CYP2C9. drugbank.comtga.gov.aunih.gov This has significant clinical implications, as strong inhibitors of CYP3A4 can substantially increase the plasma concentration and prolong the half-life of avanafil. drugs.com The process of biotransformation involves the enzymatic conversion of the drug into various metabolites. uomustansiriyah.edu.iq The rate of this metabolism can be influenced by the concentration of the drug relative to the enzyme concentration, following principles of enzyme kinetics. uomustansiriyah.edu.iqpatsnap.com

Structural Elucidation and Relative Abundance of Major Metabolites (e.g., M4, M16)

Following oral administration, avanafil is extensively metabolized, with two major circulating metabolites identified as M4 and M16. drugbank.comtga.gov.aunih.gov The plasma concentrations of M4 and M16 are approximately 23% and 29%, respectively, of the parent compound. drugbank.comtga.gov.autga.gov.au

The M4 metabolite is an active metabolite, exhibiting a phosphodiesterase selectivity profile similar to avanafil. europa.eutga.gov.au Its in vitro inhibitory potency for PDE5 is about 18% of that of avanafil. drugbank.comcaymanchem.com Taking into account its plasma concentration and protein binding, the M4 metabolite is estimated to contribute approximately 4% of the total pharmacological activity. drugbank.comwvu.edu

In contrast, the M16 metabolite is considered inactive against PDE5. europa.euwvu.edunih.gov After metabolism, the majority of the administered dose of avanafil is excreted as metabolites, predominantly in the feces (approximately 62-63%) and to a lesser extent in the urine (approximately 21%). drugbank.comtga.gov.au

Interactive Data Table: Major Metabolites of Avanafil

MetaboliteRelative Plasma Concentration (to Avanafil)PDE5 Inhibitory Potency (to Avanafil)Contribution to Pharmacologic Activity
M4~23% drugbank.comtga.gov.autga.gov.au18% drugbank.comcaymanchem.com~4% drugbank.comwvu.edu
M16~29% drugbank.comtga.gov.autga.gov.auInactive europa.euwvu.edunih.govNone

In Vitro Metabolic Stability and Metabolite Formation Kinetics

The in vitro metabolic stability of avanafil has been characterized primarily through studies using human liver microsomes. These investigations are crucial for predicting the compound's metabolic clearance in the body. The biotransformation of avanafil is extensive, with at least 11 metabolites identified in these in vitro systems. europa.eunih.gov

Metabolism is predominantly hepatic, driven by the cytochrome P450 (CYP) enzyme system. nih.gov The major enzyme responsible for avanafil's clearance is CYP3A4, which serves as the primary metabolic route. nih.govsmolecule.commdpi.comsimsonpharma.com A minor pathway also exists, mediated by the CYP2C9 isoenzyme. nih.govsmolecule.comsimsonpharma.com The kinetics of metabolite formation show that avanafil is rapidly metabolized, leading to the formation of two major circulating metabolites, designated as M4 and M16. smolecule.comdrugbank.com The plasma concentrations of these primary metabolites, M4 and M16, are approximately 23% and 29%, respectively, of the parent avanafil concentration. smolecule.comnih.gov

In vitro studies have also demonstrated that avanafil and its main metabolites (M4, M16, and M27) have a minimal inhibitory effect on a range of other CYP enzymes, including CYP1A1/2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, and 2E1, suggesting a low potential for clinically significant drug-drug interactions mediated by these enzymes. smolecule.commdpi.com

Table 1: Key Enzymes in Avanafil Metabolism
EnzymeRole in MetabolismReference
CYP3A4Major metabolic pathway nih.govsmolecule.comsimsonpharma.com
CYP2C9Minor metabolic pathway nih.govsmolecule.comsimsonpharma.com

Assessment of Metabolite Contribution to Pharmacological Activity

The M4 metabolite, resulting from N-dealkylation, demonstrates a phosphodiesterase selectivity profile that is similar to the parent compound, avanafil. smolecule.com However, its in vitro inhibitory potency against PDE5 is significantly lower, calculated to be 18% of that of avanafil. smolecule.comnih.govnih.govscispace.com When considering its plasma concentration relative to the parent drug, the M4 metabolite is estimated to account for approximately 4% of the total pharmacological activity. smolecule.comnih.govnih.govscispace.com

In contrast, the M16 metabolite, which is a product of hydroxylation, is considered pharmacologically inactive against PDE5. smolecule.commdpi.comnih.govnih.govscispace.com Other identified metabolites are also understood to have significantly less PDE5 inhibitory activity than avanafil itself. nih.gov This indicates that the clinical efficacy of avanafil is overwhelmingly attributable to the parent compound rather than its metabolites.

Table 2: Pharmacological Activity of Major Avanafil Metabolites
MetaboliteRelative Plasma Concentration (to Avanafil)PDE5 Inhibitory Potency (to Avanafil)Contribution to Total Pharmacological ActivityReference
M4~23%18%~4% smolecule.comnih.govnih.govscispace.com
M16~29%InactiveNone smolecule.comnih.govnih.govscispace.com

Preclinical Excretion Routes and Mass Balance Analysis

Following its extensive metabolism, avanafil and its metabolites are eliminated from the body through both renal and fecal routes. Mass balance studies conducted after oral administration have determined the primary pathways for excretion.

The predominant route of excretion is via the feces, which accounts for approximately 62-63% of the administered dose. smolecule.commdpi.comsimsonpharma.comnih.govnih.govscispace.com The compound is excreted mainly in the form of its metabolites. smolecule.comnih.gov A lesser amount, approximately 21% of the administered dose, is excreted in the urine, also primarily as metabolites. smolecule.commdpi.comsimsonpharma.comnih.govnih.govscispace.com Renal clearance of unchanged avanafil is negligible. urologytimes.com This excretion profile highlights the importance of hepatic metabolism in the clearance of the drug.

Table 3: Excretion of Avanafil Following Oral Administration
Excretion RoutePercentage of Administered DoseForm of Excreted CompoundReference
Feces~63%Predominantly Metabolites smolecule.commdpi.comsimsonpharma.comnih.gov
Urine~21%Predominantly Metabolites smolecule.commdpi.comsimsonpharma.comnih.gov

Application of Avanafil-13C5,15N in Mechanistic Pharmacokinetic and Metabolic Studies

This compound is a stable isotope-labeled version of avanafil, developed as a tool for advanced metabolic and pharmacokinetic research. smolecule.com The incorporation of heavy isotopes, specifically five Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom, allows researchers to differentiate the drug from its endogenous counterparts and track its metabolic fate with high precision using mass spectrometry. simsonpharma.com While detailed preclinical studies applying this specific tracer are not widely published, its design is intended for the following mechanistic applications.

Stable isotope tracing is a powerful method for mapping metabolic pathways and quantifying the flow of atoms through biochemical reactions. frontiersin.orgcreative-proteomics.com In a typical study, a labeled compound such as this compound would be administered. Biological samples (e.g., plasma, urine, feces) would then be collected over time and analyzed, most commonly by liquid chromatography-mass spectrometry (LC-MS). rsc.org

The distinct mass of the ¹³C and ¹⁵N isotopes allows the mass spectrometer to selectively detect the labeled parent drug and any metabolites that retain these heavy atoms. mdpi.comnih.gov By identifying these labeled downstream products, researchers can definitively trace the biotransformation of avanafil, confirm the activity of predicted metabolic pathways (such as those mediated by CYP3A4 and CYP2C), and potentially discover novel, previously uncharacterized metabolites. frontiersin.orgnih.gov This technique provides unambiguous evidence of the origin of metabolites, which is a significant advantage over simply identifying potential metabolic products without a tracer. rsc.org

The replacement of an atom with a heavier isotope can affect the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). wikipedia.orglibretexts.org This effect is particularly useful for studying enzyme reaction mechanisms. If an isotopic substitution (e.g., ¹²C to ¹³C) is made at a position where a chemical bond is broken or formed during the rate-limiting step of an enzymatic reaction, the reaction rate will often be slower for the heavier isotope. wikipedia.orgnih.govbibliotekanauki.pl

By measuring the KIE for the metabolism of this compound, researchers could gain insight into the mechanisms of the enzymes involved, such as CYP3A4. For example, if a significant KIE is observed when a labeled carbon atom is hydroxylated, it would suggest that the cleavage of the C-H bond at that position is a rate-determining step in the catalytic cycle of the enzyme. nih.gov This information is valuable for building a detailed model of how the enzyme interacts with and metabolizes the drug at a molecular level. bibliotekanauki.pl

Advanced Analytical Methodologies for Avanafil and Its Isotopic Analog

Chromatographic Separation Techniques for High-Resolution Analysis

Chromatographic techniques are fundamental for separating avanafil (B1665834) from complex mixtures, such as in biological fluids or from its degradation products. The choice of technique depends on the required resolution, speed, and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the routine analysis and quality control of avanafil. Several robust reversed-phase (RP-HPLC) methods have been developed and validated according to International Council for Harmonisation (ICH) guidelines. clearsynth.comnih.gov These methods are designed to be stability-indicating, meaning they can separate the active pharmaceutical ingredient (API) from any potential degradation products formed under stress conditions like acid, base, oxidation, heat, and light exposure. clearsynth.comresearchgate.net

Method development often involves testing various stationary phases, mobile phase compositions, and detectors. researchgate.netmedchemexpress.com For instance, a validated method utilizes an Inertsil ODS C18 column with a mobile phase of methanol (B129727) and 0.1% orthophosphoric acid (OPA) in a 75:25 v/v ratio, with UV detection at 246 nm. researchgate.net This method demonstrated good linearity and low limits of detection (LOD) and quantification (LOQ), proving its sensitivity. researchgate.net Another approach employs a monolithic silica (B1680970) column, which allows for rapid separations, using a mobile phase containing 0.1% formic acid to achieve good peak shape and ionization. clearsynth.commedchemexpress.com

Validation of these HPLC methods confirms their accuracy, precision, linearity, and robustness, ensuring they are suitable for their intended purpose in pharmaceutical quality control. clearsynth.comresearchgate.net

Interactive Table: Comparison of Validated HPLC Methods for Avanafil Analysis

ParameterMethod 1Method 2
Column Inertsil ODS C18 (4.6x250mm, 5µm) researchgate.netChromolith® High Resolution RP-18e (100x4.6 mm) clearsynth.comnih.gov
Mobile Phase Methanol: 0.1% OPA (75:25 v/v) researchgate.netAcetonitrile (B52724): 0.1% Formic Acid (Gradient) medchemexpress.com
Detection (UV) 246 nm researchgate.netPhotodiode Array (PDA) clearsynth.comnih.gov
Retention Time 3.14 min researchgate.net~11.8 min mdpi.com
Linearity Range 0.5 - 10 µg/mL researchgate.net0.5 - 20 µg/mL clearsynth.comnih.gov
LOD 0.02 µg/mL researchgate.netNot specified
LOQ 0.08 µg/mL researchgate.net0.5 µg/mL clearsynth.comnih.gov
Validation Performed according to ICH guidelines researchgate.netPerformed according to ICH Q2 (R1) guideline clearsynth.comnih.gov

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation Efficiency

Ultra-Performance Liquid Chromatography (UPLC), a form of high-performance liquid chromatography that uses smaller particle size columns (sub-2 µm), offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and much faster analysis times. nih.govscielo.br A gradient UPLC method has been specifically developed and validated for the analysis of avanafil and its process-related impurities. nih.govrsc.org

This method utilizes a Waters ACQUITY HSS C18 column (50 × 2.1 mm, 1.8 µm) with a mobile phase consisting of 20 mM ammonium (B1175870) formate (B1220265) (pH 5.0) and acetonitrile. nih.govrsc.orgresearchgate.net The enhanced resolving power of UPLC allows for the effective separation of four key process-related impurities from the main avanafil peak, which is critical for ensuring the purity and safety of the final drug product. nih.gov The method has been validated for specificity, linearity, precision, accuracy, and sensitivity, confirming its suitability for quality control applications as required by regulatory agencies. nih.govrsc.org The use of UPLC coupled with mass spectrometry (UPLC-MS/MS) has also been proposed for the simultaneous determination of avanafil and other adulterants in complex matrices like health foods. scielo.brdergipark.org.tr

Table: UPLC Method Parameters for Avanafil Impurity Profiling

ParameterSpecification
Instrument Agilent 1260 UHPLC system nih.gov
Column Waters ACQUITY HSS C18 (50 mm × 2.1 mm, 1.8 µm) nih.govrsc.orgresearchgate.net
Mobile Phase A 20 mM Ammonium Formate (pH 5.0) nih.govrsc.orgresearchgate.net
Mobile Phase B Acetonitrile nih.govrsc.orgresearchgate.net
Column Temp. 35 °C rsc.orgresearchgate.net
Detection Diode Array Detector (DAD) at 239 nm rsc.orgresearchgate.net
Application Separation of process-related impurities nih.gov

Capillary Electrophoresis (CE) for Specialized Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as minimal sample and reagent consumption and high separation efficiency. A simple and rapid capillary zone electrophoresis (CZE) method has been developed for the analysis of avanafil in combination with other drugs. scielo.br

The separation is typically performed in a fused silica capillary with common inner diameters of 50 µm or 75 µm. scielo.br For avanafil, a running background electrolyte of 100 mM acetate (B1210297) buffer at pH 3.6 has been shown to be effective. scielo.br CE is particularly useful for analyzing complex ionic matrices and can be a powerful alternative to liquid chromatography for specific applications. scielo.br While less common than HPLC or UPLC for routine analysis of avanafil, its unique separation mechanism provides a complementary tool for specialized analytical challenges.

Mass Spectrometry-Based Detection and Structural Confirmation

Mass spectrometry (MS) is an indispensable tool for the analysis of avanafil, providing unparalleled sensitivity and structural information. When coupled with liquid chromatography, it becomes the gold standard for quantitative bioanalysis and impurity identification. The stable isotope-labeled analog, Avanafil-13C5,15N, plays a crucial role as an internal standard in these assays, ensuring high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis. clearsynth.compharmaffiliates.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Sensitive Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of avanafil in biological samples such as plasma and urine. scielo.brscielo.br These methods often employ online solid-phase extraction (SPE) for sample clean-up, followed by rapid chromatographic separation and detection by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. scielo.brscielo.br

In MRM, a specific precursor ion (e.g., the protonated avanafil molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides exceptional selectivity and sensitivity, allowing for quantification down to the nanogram-per-gram level. mdpi.com The use of this compound as an internal standard, which co-elutes with avanafil but is distinguished by its higher mass, is essential for correcting analytical variability and achieving accurate results. clearsynth.com Validated LC-MS/MS methods for avanafil demonstrate high accuracy and precision, with quantification ranges suitable for pharmacokinetic studies. nih.govmdpi.com

Interactive Table: Overview of LC-MS/MS Methods for Avanafil Quantification

ParameterMethod 1Method 2Method 3
Application Analysis in human plasma scielo.brStability-indicating assay nih.govmdpi.comMulti-analyte in plasma/urine mdpi.com
Sample Prep Online SPE scielo.brDirect Injection nih.govmdpi.comDispersive magnetic SPE mdpi.com
Column C18 (50 x 2.0 mm, 3 µm) scielo.brChromolith® RP-18e (100x4.6 mm) nih.govmdpi.comC18 mdpi.com
Mobile Phase 10 mM Ammonium Formate (pH 2.5) / ACN (65:35) scielo.br0.1% Formic Acid / ACN (Gradient) mdpi.comNot specified
Flow Rate 0.3 mL/min scielo.br0.5 mL/min mdpi.comNot specified
Detection Tandem Mass Spectrometry scielo.brTandem Mass Spectrometry nih.govmdpi.comLC-ESI-Tandem MS mdpi.com
Internal Std. Isotopic Analog (e.g., this compound)Isotopic AnalogIsotopic Analogues mdpi.com
LOQ Not specified150 ng/mL nih.govmdpi.com1.39-2.80 ng/g mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS), using instruments like time-of-flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, typically with errors of less than 5 ppm. This capability is invaluable for the unambiguous identification of unknown compounds, such as process impurities or degradation products, by enabling the determination of their elemental composition.

A liquid chromatography-mass spectrometry-ion trap-time of flight (LCMS-IT-TOF) instrument has been successfully used to identify and characterize the degradation products of avanafil formed during forced degradation studies. nih.govmdpi.com For example, a novel oxidation-based degradation product was identified, and its structure was confirmed through the accurate mass measurement of its protonated molecule. nih.govmdpi.com This qualitative analysis is crucial for understanding the stability profile of a drug and for ensuring that analytical methods can detect all relevant impurities. Similarly, UPLC coupled with quadrupole-time-of-flight (Q-TOF) mass spectrometry is a powerful tool for the non-targeted screening and identification of unknown avanafil analogs in various products. nih.gov

Utilization of this compound as an Internal Standard in Quantitative Bioanalysis

In quantitative bioanalysis, particularly when using liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest levels of accuracy and precision. researchgate.net this compound serves as an ideal internal standard for the quantification of Avanafil for several key reasons.

An isotopically labeled analog is the best type of internal standard because it has virtually identical chemical and physical properties to the analyte of interest. researchgate.net This means that during sample preparation, chromatography, and ionization, this compound behaves almost identically to unlabeled Avanafil. It co-elutes with the analyte, ensuring that any variations in extraction recovery, matrix effects (such as ion suppression or enhancement), or injection volume affect both the analyte and the internal standard to the same degree. nih.gov

The mass spectrometer, however, can easily distinguish between the analyte and the SIL-IS due to their mass difference. Avanafil has a molecular weight of approximately 483.95 g/mol , while this compound, with five 13C atoms and one 15N atom, has a molecular weight approximately 6 atomic mass units higher. By adding a known concentration of this compound to each sample, the concentration of the unlabeled Avanafil can be calculated by comparing the response ratio of the analyte's mass transition to the internal standard's mass transition. researchgate.net This isotope dilution mass spectrometry (IDMS) approach effectively normalizes the analytical variability, leading to highly reliable and reproducible quantitative results. researchgate.netnih.gov

Fragmentation Pathway Elucidation Using Isotopic Labeling in MS/MS

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation, which involves isolating a precursor ion, fragmenting it, and analyzing the resulting product ions. The fragmentation pattern is a unique fingerprint of a molecule. However, assigning structures to these fragments can be challenging. Isotopic labeling, using compounds like this compound, provides a definitive method for clarifying these fragmentation pathways. core.ac.uk

When comparing the MS/MS spectra of unlabeled Avanafil and this compound, the mass shift of the fragment ions reveals which parts of the original molecule they contain. nih.gov Any fragment derived from the labeled precursor ion that retains all five 13C atoms and the 15N atom will exhibit a mass shift of +6 amu compared to the corresponding fragment from the unlabeled compound. If a fragment shows a smaller mass shift or no shift at all, it indicates the loss of one or more of the labeled atoms. This information is invaluable for pinpointing the exact location of bond cleavages. core.ac.uknih.gov

This technique allows researchers to propose and confirm fragmentation mechanisms with a high degree of confidence, which is crucial for identifying metabolites and degradation products. researchgate.net

Table 1: Hypothetical Fragmentation Analysis of Avanafil vs. This compound

Precursor Ion (m/z)Fragment Ion (m/z)Mass Shift (amu)Interpretation
AvanafilFragment AN/AFragment contains a specific portion of the molecule.
This compoundFragment A'+6Fragment A' contains all five ¹³C atoms and the ¹⁵N atom.
AvanafilFragment BN/AFragment contains a different portion of the molecule.
This compoundFragment B'+2Fragment B' contains only two of the labeled atoms, indicating the loss of three ¹³C atoms and the ¹⁵N atom during fragmentation.

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the chemical structure and analyzing the functional groups of molecules like Avanafil.

Nuclear Magnetic Resonance (NMR) Spectroscopy with 13C and 15N Enrichment for Definitive Structural Assignment and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating molecular structure. However, for certain nuclei, NMR analysis at natural abundance can be challenging. Carbon-13 (¹³C) has a natural abundance of only about 1.1%, and Nitrogen-15 (¹⁵N) is even more scarce at approximately 0.37%. ipb.ptresearchgate.net Furthermore, ¹⁵N has a negative magnetogyric ratio, which can complicate spectral acquisition.

By strategically enriching the Avanafil molecule to create this compound, these limitations are overcome for the labeled positions. The enrichment to nearly 100% isotopic purity at these five carbon and one nitrogen positions dramatically enhances the NMR signal intensity from these specific atoms. This allows for:

Definitive Signal Assignment: The intense signals from the labeled atoms can be unambiguously assigned in the ¹³C and ¹⁵N NMR spectra, serving as anchor points to help assign the rest of the molecule's signals. nih.gov

Conformational and Binding Studies: ¹⁵N NMR, in particular, is very sensitive to the chemical environment. researchgate.netcapes.gov.br Using the enriched this compound, researchers can more easily study subtle changes in the molecular conformation, tautomeric forms, or interactions with biological targets by observing shifts in the ¹⁵N resonance.

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide valuable information about the functional groups and electronic structure of Avanafil. youtube.comscholarsresearchlibrary.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations in its chemical bonds (e.g., stretching and bending). imgroupofresearchers.com Each type of functional group absorbs IR radiation at a characteristic frequency, providing a molecular "fingerprint." For Avanafil, IR spectroscopy can confirm the presence of key functional groups. For instance, the IR spectrum of Avanafil shows a characteristic peak for the carbonyl group (C=O) of the amide bond at approximately 1660 cm⁻¹. rsc.org This technique is a rapid and effective tool for verifying the identity and integrity of the molecule's core structure. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. imgroupofresearchers.com This absorption is dependent on the presence of chromophores—parts of the molecule that absorb light, typically those with π-bonds and aromatic rings. The UV spectrum of Avanafil shows a maximum absorption wavelength (λmax) around 268-271 nm, which is characteristic of its complex aromatic and heterocyclic ring system. rsc.org Because absorbance is directly proportional to concentration (Beer-Lambert Law), UV-Vis spectroscopy is a simple and robust method for the quantitative analysis of Avanafil in bulk form or simple solutions. imgroupofresearchers.com

Validation of Analytical Methods for Robustness and Reproducibility

For an analytical method to be considered reliable for routine use, it must undergo a thorough validation process to demonstrate that it is suitable for its intended purpose. scispace.com Key parameters for validation include specificity, linearity, and the limits of detection and quantification.

Specificity, Linearity, and Limit of Detection/Quantification

Specificity: Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. scispace.comcertified-laboratories.com In LC-MS/MS methods, specificity is achieved through a combination of chromatographic separation (retention time) and the unique mass-to-charge ratio of the precursor and product ions. Forced degradation studies, where the drug is exposed to stress conditions like acid, base, and oxidation, are performed to show that the method can separate the intact drug from any resulting degradation products. mdpi.comresearchgate.net

Linearity: Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal over a defined range. ijapbc.com To establish linearity, a series of calibration standards at different concentrations are analyzed. The results are plotted as signal response versus concentration, and a linear regression analysis is performed. The correlation coefficient (R²) is a measure of the goodness of fit, with a value of 0.99 or greater typically being required. ijapbc.com For Avanafil, LC-MS/MS methods have demonstrated excellent linearity over wide concentration ranges. mdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ):

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. It is often determined as the concentration that produces a signal-to-noise (S/N) ratio of 3:1. certified-laboratories.comijapbc.com

The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. The LOQ is a critical parameter for quantitative assays and is typically established at a S/N ratio of 10:1. scispace.comijapbc.com

These parameters are fundamental to ensuring that an analytical method is sensitive and reliable for its intended application.

Table 2: Typical Validation Parameters for an LC-MS/MS Method for Avanafil

Validation ParameterTypical FindingSource
Linearity Range 150 - 6000 ng/mL mdpi.com
Correlation Coefficient (R²) ≥ 0.999 ijapbc.com
Limit of Detection (LOD) ~2 ng/mL ijapbc.com
Limit of Quantification (LOQ) ~10 ng/mL ijapbc.com
Accuracy (Recovery %) 99.01% - 100.91% ijapbc.com

Accuracy, Precision, and Stability-Indicating Capabilities

The validation of analytical methods is critical to ensure the reliability and quality of pharmaceutical analyses. For Avanafil and its quantification using isotopic analogs like this compound as internal standards, method validation is performed according to guidelines from the International Council for Harmonisation (ICH). hilarispublisher.comcrsubscription.com This process rigorously assesses the method's accuracy, precision, and its ability to act as a stability-indicating assay. hilarispublisher.comzenodo.org Such methods are crucial for the quality control of Avanafil in pharmaceutical formulations. zenodo.orgnih.gov

Accuracy

The accuracy of an analytical method represents the closeness of the test results obtained by that method to the true value. It is typically determined through recovery studies, where a known amount of the standard drug is added to a sample (spiking) and then analyzed. mdpi.com The percentage of the drug recovered is calculated to assess the method's accuracy.

Several studies have developed and validated High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for Avanafil, demonstrating high accuracy. nih.govmdpi.com For instance, recovery studies for Avanafil in pharmaceutical tablets have been performed at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). mdpi.com The results consistently show high recovery rates, often greater than 95%, indicating the method's capability to accurately quantify Avanafil. mdpi.comnih.gov In one UPLC method, recovery was assessed at four different levels, with results ranging from 92.17% to 103.14%. nih.gov Another study reported recovery percentages between 99.01% and 100.91%. ijapbc.com These findings confirm that the developed analytical procedures are free from interference from excipients present in the formulation.

Table 1: Summary of Accuracy Studies for Avanafil Analytical Methods

MethodSpiking LevelMean Recovery (%)Reference
LC-DAD80%, 100%, 120%>95% mdpi.com
LC-MS/MS80%, 100%, 120%>95% mdpi.com
UPLC20%, 50%, 100%, 150%92.17% - 103.14% nih.gov
HPLCLow, Medium, High99.01% - 100.91% ijapbc.com

Precision

Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD) of a series of measurements. Precision is evaluated at two levels:

Intra-day precision (Repeatability): Assesses the precision over a short interval on the same day.

Inter-day precision (Intermediate Precision): Assesses the precision over an extended period, such as on different days or by different analysts.

For Avanafil, various validated methods have demonstrated excellent precision, with RSD values well within the acceptable limits set by ICH guidelines (typically less than 2%). mdpi.comjptcp.com For example, a validated LC-DAD and LC-MS/MS method showed RSD values of less than 2.0% for both intra-day and inter-day precision. mdpi.comnih.gov Similarly, another RP-HPLC method reported RSD values of less than two for its precision studies. jptcp.comjptcp.com The RSD for intra-day and inter-day precision in another study was found to be less than 1%. zenodo.org These low RSD values indicate a high degree of precision and the reproducibility of the analytical methods.

Table 2: Summary of Precision Studies for Avanafil Analytical Methods

MethodPrecision TypeRSD (%)Reference
LC-DAD & LC-MS/MSIntra-day & Inter-day<2.0% mdpi.comnih.gov
RP-HPLCNot Specified<2.0% jptcp.comjptcp.com
HPLCIntra-day & Inter-day<1.0% zenodo.org
HPLCSystem Precision≤1.0% ijapbc.com

Stability-Indicating Capabilities

A stability-indicating analytical method is one that can accurately quantify the drug in the presence of its degradation products, impurities, and excipients. akjournals.com The stability-indicating nature of a method is established through forced degradation studies, where the drug substance is exposed to a variety of stress conditions as stipulated by ICH guidelines, such as acid, base, oxidation, heat, and light. akjournals.comijpda.org

Forced degradation studies on Avanafil have shown that it is susceptible to degradation under certain conditions. akjournals.com

Acid and Base Hydrolysis: Significant degradation has been observed under acidic conditions (e.g., 5 N HCl at 65°C), with one of the major degradants identified as an acid impurity. akjournals.com The drug is also labile to alkaline stress (e.g., 1N NaOH at 40°C). ijpda.org

Oxidative Degradation: Avanafil degrades when exposed to oxidative agents like hydrogen peroxide (H₂O₂). akjournals.com One study identified a new oxidation-based degradation product using high-resolution mass spectrometry. mdpi.com

Thermal and Humidity Stress: The compound has also shown degradation when subjected to heat (e.g., 105°C) and high humidity (e.g., 90% RH). akjournals.com

Photolytic and Water Hydrolysis: In contrast, Avanafil was found to be relatively stable under photolytic (UV and visible light) and neutral water hydrolysis conditions. akjournals.com

The developed analytical methods have proven effective in separating the intact Avanafil peak from the peaks of all degradation products, confirming their specificity and stability-indicating power. akjournals.com This ensures that the method can be reliably used for the analysis of stability samples of Avanafil.

Table 3: Summary of Forced Degradation Studies for Avanafil

Stress ConditionReagent/TemperatureDurationObservationReference
Acid Hydrolysis5 N HCl, 65°C24 hSignificant degradation observed akjournals.com
Base Hydrolysis5 N NaOH, 65°C24 hStable akjournals.com
Base Hydrolysis1 N NaOH, 40°C24 h4.00% degradation ijpda.org
Oxidative5% H₂O₂, 25°C5 hSignificant degradation observed akjournals.com
Oxidative30% H₂O₂, 80°C24 hNew degradation product identified mdpi.com
Thermal105°C6 hDegradation observed akjournals.com
Humidity90% RH15 daysDegradation observed akjournals.com
Photolytic1.2 million lux hours, 200 Wh/m² UV16 hStable akjournals.com

Structure Activity Relationship Sar and Computational Chemistry of Avanafil and Analogues

Identification of Key Structural Features Essential for PDE5 Binding Affinity and Efficacy

The binding of Avanafil (B1665834) to the catalytic site of PDE5 is governed by three principal structural components that mimic the natural substrate, cGMP: a guanine-like base, a ribose-like system, and a phosphate (B84403) diester-like bond. nih.govresearchgate.net Avanafil's core structure is a pyrimidine (B1678525) carboxamide derivative. nih.govresearchgate.net This central scaffold serves as the guanine-like base, crucial for anchoring the inhibitor within the active site.

Key interactions that stabilize Avanafil in the PDE5 catalytic pocket include:

Pyrimidine Ring: This group engages in dipole-dipole interactions with residues like Asn662 and His613, and π-stacking with the aromatic ring of Phe786. mdpi.com

(S)-2-(hydroxymethyl)pyrrolidin-1-yl group: The hydroxyl moiety on the pyrrolidine (B122466) ring is critical, forming metal-ligand interactions with Mg²⁺ and Asp764. mdpi.com

3-Chloro-4-methoxybenzylamino moiety: This part of the molecule is particularly significant. The methoxy (B1213986) group can form hydrogen bonds with the side chain of Tyr612. mdpi.com The chlorine atom participates in a unique halogen bond with the backbone carbonyl oxygen of Ala779, a feature that contributes to Avanafil's high selectivity and potency. acs.orgnsrrc.org.twresearchgate.net This moiety is also stabilized by van der Waals interactions with nonpolar residues such as Val782, Phe786, and Leu804. mdpi.com

The chemical structure of Avanafil differs from first-generation inhibitors like sildenafil (B151) and vardenafil (B611638), which may allow it to bind with increased affinity to the PDE5 catalytic site regardless of the molecule's spatial orientation. nih.govunimi.it This unique binding profile is a contributing factor to its high efficacy and selectivity. nih.gov Avanafil demonstrates a strong competitive inhibition of PDE5 with a half-maximal inhibitory concentration (IC50) of approximately 5.2 nM. nih.govdrugbank.com Its selectivity for PDE5 is significantly higher than for other PDE isoenzymes, being about 120-fold more selective for PDE5 over PDE6, which is implicated in visual disturbances. nih.gov

Table 1: Key Interacting Residues in the Avanafil-PDE5 Complex

Avanafil Moiety Interacting PDE5 Residue(s) Type of Interaction Reference(s)
Pyrimidine Ring Asn662, His613 Dipole-dipole mdpi.com
Pyrimidine Ring Phe786 π-stacking mdpi.com
Pyrrolidine Hydroxyl Mg²⁺, Asp764 Metal-ligand interaction mdpi.com
Methoxy Group Tyr612 Hydrogen bond mdpi.com
Chlorine Atom Ala779 (backbone C=O) Halogen bond acs.orgnsrrc.org.twresearchgate.net

Design and Synthesis of Novel Avanafil Derivatives for Optimized Pharmacological Profiles

The development of Avanafil as a second-generation PDE5 inhibitor was driven by the goal of optimizing the pharmacological profile relative to first-generation drugs. nih.gov The aim was to achieve a faster onset of action and improved selectivity to reduce side effects. newdrugapprovals.orgresearchgate.net Research in this area focuses on modifying the key structural features identified in SAR studies to enhance potency, selectivity, and pharmacokinetic properties.

For instance, the synthesis of various pyrimidine derivatives has been a focus of research to develop novel PDE5 inhibitors. rsc.org Modifications to the pyrimidine core and its substituents can lead to compounds with improved activity. The design of new derivatives often involves scaffold repurposing, where a known chemical structure is adapted to target a new enzyme or receptor. nih.gov For example, pyridopyrazinone derivatives have been investigated as potential new scaffolds for PDE5 inhibitors. nih.gov The optimization process for Avanafil and its analogues includes enhancing aqueous solubility and permeability to improve bioavailability, which can be achieved through formulation strategies like creating biodegradable polymeric nanoparticles. mdpi.comnih.gov

Computational Approaches in Drug Design

Computational chemistry is a vital tool in the design and analysis of PDE5 inhibitors like Avanafil. These methods provide insights into the molecular interactions that are difficult to observe experimentally.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Potency

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For PDE5 inhibitors, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to series of sildenafil analogues and other pyrimidine derivatives. rsc.orgnih.govresearchgate.net These models generate 3D contour maps that show which regions of a molecule are associated with increased or decreased potency. nih.gov By analyzing these maps, chemists can predict the activity of novel, unsynthesized compounds and prioritize which derivatives to synthesize, saving time and resources. researchgate.netresearchgate.net Such studies on various series of PDE5 inhibitors have yielded robust models that help in the rational design of new compounds with potentially enhanced potency. nih.govresearchgate.net

Homology Modeling and Protein-Ligand Interaction Mapping

In the absence of a crystal structure for a target protein, homology modeling can be used to build a 3D model based on the known structure of a related protein. nih.gov For PDE5, several crystal structures are available (e.g., PDB ID: 6L6E for the Avanafil-PDE5 complex), which allows for precise molecular docking and dynamics simulations. acs.orgeuropeanreview.org

Molecular docking is used to predict the preferred orientation of a ligand when bound to a protein's active site. nih.govresearchgate.net Studies on Avanafil have used docking to map its interactions within the PDE5 catalytic domain, confirming the importance of residues like Tyr612, Phe786, and the unique halogen bond with Ala779. mdpi.comresearchgate.net Molecular dynamics (MD) simulations further refine this by simulating the movement of the protein-ligand complex over time, providing a more dynamic picture of the binding and helping to understand the stability of these interactions. nih.goveuropeanreview.org These simulations have been crucial in confirming the binding modes and understanding the conformational changes that occur in PDE5 upon inhibitor binding. nih.gov

Investigation of Unique Intermolecular Interactions (e.g., Halogen Bonding) in Avanafil-Target Complexes

A distinctive feature of Avanafil's interaction with PDE5 is the formation of a halogen bond. acs.orgnih.gov This is an interaction between the chlorine atom on Avanafil's 3-chloro-4-methoxybenzene ring and the backbone carbonyl oxygen of the amino acid Alanine 779 (Ala779) in an adjacent α-helix of the enzyme. nsrrc.org.twresearchgate.net The distance between the chlorine and oxygen atoms is approximately 3.0 Å, indicative of a stabilizing interaction. nsrrc.org.tw

This halogen bond is significant for several reasons:

Potency and Selectivity: It provides an additional anchor point for the drug, contributing to its high binding affinity and potency. acs.orgnih.gov The residues that form the pocket for this chlorine atom (Ala779, Val782, and Ala783) are not conserved across all PDE families, which helps to explain Avanafil's superior isoform selectivity compared to first-generation inhibitors. nsrrc.org.tw

Novel Drug Design Strategy: The identification of this interaction illustrates that main-chain atoms from protein α-helices can be effectively targeted in structure-based drug design, not just the more commonly targeted amino acid side chains. acs.orgnsrrc.org.twnih.gov This opens new avenues for designing highly specific and potent inhibitors for various targets. researchgate.net

The combination of hydrogen bonds, hydrophobic interactions, π-stacking, and this unique halogen bond creates a comprehensive network of noncovalent interactions that firmly holds Avanafil within the PDE5 active site, leading to its effective inhibition of the enzyme. nsrrc.org.tw

Table 2: Summary of Computational and Structural Findings

Finding Implication for Avanafil Reference(s)
Unique Halogen Bond Contributes significantly to high potency and isoform selectivity. acs.orgnsrrc.org.twresearchgate.netnih.gov
Key Residue Interactions Explains the molecular basis of binding affinity. mdpi.com
3D-QSAR Models Enable predictive design of novel, more potent analogues. nih.govnih.govresearchgate.net

Mechanistic Investigations of Drug Drug Interactions Involving Avanafil

Cytochrome P450 Enzyme System Modulations

The cytochrome P450 system is a superfamily of enzymes primarily responsible for the metabolism of a vast number of drugs, including avanafil (B1665834). Interactions at this level can significantly alter the plasma concentrations of avanafil, impacting its efficacy and safety.

Avanafil as a Substrate and Inhibitor of CYP Isoforms In Vitro (e.g., CYP3A4, CYP2C9)

Further in vitro investigations have explored avanafil's potential to inhibit various CYP isoforms. These studies have shown that avanafil has a negligible inhibitory effect on CYP1A1/2, 2A6, 2B6, and 2E1. europa.eueuropa.eumedicines.org.uk Similarly, its main metabolites (M4, M16, and M27) demonstrated minimal inhibition of a wide range of CYP enzymes, including CYP1A1/2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4. europa.eueuropa.eumedicines.org.uk While some in vitro data initially suggested potential interactions with CYP2C19, CYP2C8/9, CYP2D6, and CYP3A4, subsequent clinical studies with specific probe substrates (omeprazole, rosiglitazone, and desipramine) did not reveal any clinically significant interactions. europa.eueuropa.eumedicines.org.uk Avanafil demonstrated weak inhibitory effects on the CYP2D6 isoenzyme. pdr.net The potential for avanafil to induce CYP enzymes was also evaluated in vitro using primary human hepatocytes, with results indicating no significant induction of CYP1A2, CYP2B6, or CYP3A4 at clinically relevant concentrations. europa.eueuropa.eutga.gov.au

Impact of Co-administered CYP Inhibitors and Inducers on Avanafil Metabolism In Vitro

Given that avanafil is predominantly metabolized by CYP3A4, co-administration with drugs that inhibit or induce this enzyme can significantly alter its plasma concentrations.

CYP3A4 Inhibitors:

In vitro findings are strongly supported by clinical drug-drug interaction studies. Potent CYP3A4 inhibitors, such as ketoconazole (B1673606) and ritonavir, have been shown to dramatically increase avanafil exposure. europa.eutga.gov.audrugs.com For instance, ketoconazole increased the area under the curve (AUC) of avanafil by 14-fold and the maximum concentration (Cmax) by 3-fold. europa.eueuropa.eutga.gov.au Similarly, ritonavir, a potent inhibitor of both CYP3A4 and CYP2C9, led to a 13-fold increase in avanafil AUC and a 2-fold increase in its Cmax. europa.eueuropa.eutga.gov.au

Moderate CYP3A4 inhibitors, like erythromycin (B1671065), also have a considerable impact. europa.eupdr.net Co-administration of erythromycin resulted in a 3-fold increase in avanafil's AUC and a 2-fold increase in its Cmax. europa.eueuropa.eupdr.net Other moderate inhibitors such as amprenavir, aprepitant, diltiazem, fluconazole, fosamprenavir, and verapamil (B1683045) are expected to produce similar effects. europa.eunih.gov

CYP3A4 Inducers:

Conversely, co-administration with CYP3A4 inducers is expected to decrease avanafil's plasma concentrations, potentially reducing its efficacy. europa.eumedicines.org.uk While specific in vitro interaction studies with inducers are not extensively detailed in the provided results, the metabolic pathway through CYP3A4 strongly suggests that inducers like rifampin, bosentan, carbamazepine, efavirenz, and phenobarbital (B1680315) would likely decrease avanafil exposure. europa.eumedicines.org.ukdrugbank.com

Table 1: In Vitro and In Vivo Effects of CYP3A4 Modulators on Avanafil Pharmacokinetics
ModulatorClassEffect on Avanafil CmaxEffect on Avanafil AUCReference
KetoconazoleStrong CYP3A4 Inhibitor3-fold increase14-fold increase europa.eueuropa.eutga.gov.au
RitonavirStrong CYP3A4 Inhibitor2-fold increase13-fold increase europa.eueuropa.eutga.gov.au
ErythromycinModerate CYP3A4 Inhibitor2-fold increase3-fold increase europa.eueuropa.eupdr.net
RifampicinCYP3A4 InducerExpected to decreaseExpected to decrease drugbank.com

Molecular Basis of Interactions with Other PDE5 Inhibitors (e.g., Sildenafil (B151), Tadalafil, Vardenafil)

Avanafil belongs to the same therapeutic class as sildenafil, tadalafil, and vardenafil (B611638), all of which act by inhibiting the PDE5 enzyme. dntb.gov.ua While they share a common mechanism of action, their molecular structures and selectivity profiles differ, which can influence their interaction with the PDE5 enzyme and other phosphodiesterases. profnatali.itmdpi.com

In vitro studies have demonstrated that avanafil is highly selective for PDE5. drugbank.commedicines.org.ukprofnatali.it Its potency against PDE5 is over 100 times greater than for PDE6, an enzyme found in the retina. drugbank.commedicines.org.ukprofnatali.it This higher selectivity for PDE5 over PDE6 compared to sildenafil and vardenafil may explain a lower incidence of visual disturbances. fda.gov.twdrugbank.com Molecular modeling studies suggest that while sildenafil, tadalafil, and vardenafil are stabilized in the catalytic pocket of PDE5 through a hydrogen bond with the amino acid Gln817, avanafil's accommodation is governed by a different set of interactions, including polar, hydrophobic, and π-stacking forces. dntb.gov.uamdpi.com These differences in binding at the molecular level contribute to the distinct pharmacokinetic and pharmacodynamic profiles of each PDE5 inhibitor. The safety and efficacy of combining avanafil with other PDE5 inhibitors have not been studied. europa.eueuropa.eu

Table 2: In Vitro Selectivity of Avanafil for PDE5 vs. Other PDE Isoforms
PDE IsoformSelectivity Fold (vs. PDE5)Reference
PDE6>100-fold drugbank.commedicines.org.ukprofnatali.it
PDE1>10,000-fold medicines.org.ukprofnatali.it
PDE3~20,000-fold europa.eumedicines.org.uk
PDE4, PDE8, PDE10>1,000-fold europa.eumedicines.org.uk
PDE2, PDE7>5,000-fold europa.eumedicines.org.uk
PDE9, PDE11>10,000-fold europa.eumedicines.org.uk

Drug Transporter Protein Interactions

In addition to enzymatic metabolism, drug transporter proteins play a critical role in the absorption, distribution, and excretion of drugs. Avanafil's interaction with these transporters has been investigated in vitro to assess its potential to be a victim or perpetrator of transporter-mediated drug interactions.

Modulation of Efflux Transporters (e.g., P-glycoprotein, BCRP)

In vitro studies have shown that avanafil has a modest potential to act as a substrate for P-glycoprotein (P-gp, also known as ABCB1). europa.eumedicines.org.uktga.gov.au It also demonstrated the potential to inhibit P-gp-mediated transport of digoxin (B3395198) at concentrations lower than those calculated to be present in the intestine. europa.eueuropa.eumedicines.org.uk However, the broader clinical significance of avanafil's interference with the transport of other P-gp substrates is not fully known. europa.eumedicines.org.uk

With regard to the Breast Cancer Resistance Protein (BCRP, also known as ABCG2), in vitro data suggest that at clinically relevant concentrations, avanafil could act as an inhibitor of this efflux transporter. europa.eumedicines.org.uk

Interaction with Uptake Transporters (e.g., OATP)

The potential for avanafil to interact with uptake transporters has also been evaluated. Based on in vitro data, avanafil is not considered an inhibitor of several key uptake transporters at clinically relevant concentrations. europa.eu These include Organic Anion Transporting Polypeptide 1B1 (OATP1B1) and OATP1B3, as well as Organic Cation Transporter 1 (OCT1), OCT2, Organic Anion Transporter 1 (OAT1), OAT3, and the Bile Salt Export Pump (BSEP). europa.eu The impact of avanafil on other transporters remains unknown. europa.eu

Pharmacodynamic Interactions at the Molecular and Receptor Level (e.g., Nitrates, Riociguat)

The chemical compound Avanafil-13C5,15N is a stable isotope-labeled version of Avanafil. clearsynth.com This labeled form is primarily intended for use as an internal standard in quantitative analyses by mass spectrometry. clearsynth.com The isotopic labeling does not alter the pharmacodynamic properties of the molecule. Therefore, the pharmacodynamic interactions of this compound are identical to those of Avanafil.

Avanafil is a highly selective and potent inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP). drugbank.compatsnap.com The pharmacodynamic interactions of avanafil at the molecular level are centered on its role within the nitric oxide (NO)/cGMP pathway. tga.gov.au When co-administered with other agents that influence this pathway, such as nitrates or soluble guanylate cyclase (sGC) stimulators like riociguat (B1680643), significant synergistic effects can occur. tga.gov.aumedscape.com

Interaction with Nitrates

The interaction between avanafil and nitrates is a classic example of pharmacodynamic synergism at the molecular level. nih.gov Both drug classes exert their effects by modulating the NO/cGMP pathway, which is crucial for smooth muscle relaxation and vasodilation. nps.org.auebmconsult.com

Avanafil's Mechanism: In response to sexual stimulation, nitric oxide is released, which in turn activates the enzyme guanylate cyclase to increase the production of cGMP. drugbank.compatsnap.com Avanafil selectively inhibits PDE5, the enzyme that breaks down cGMP. wikipedia.org By preventing cGMP degradation, avanafil leads to higher intracellular concentrations of cGMP, prolonging smooth muscle relaxation and vasodilation. patsnap.comnih.gov

Nitrates' Mechanism: Organic nitrates, such as nitroglycerin, act as exogenous sources of nitric oxide. ebmconsult.com By increasing the availability of NO, they directly stimulate guanylate cyclase to produce more cGMP, independent of physiological NO release. nih.gov

Combined Effect: When avanafil and nitrates are used concomitantly, they impact the cGMP pathway from two different points, leading to a significant amplification of the cGMP signal. tga.gov.aunih.gov Avanafil prevents the degradation of cGMP, while nitrates increase its synthesis. ebmconsult.com This synergistic accumulation of cGMP results in profound vasodilation and can potentiate the hypotensive effect of nitrates. tga.gov.audrugs.comwvu.edu This interaction is not based on an alteration of either drug's metabolism but on their combined and amplified effects at the receptor and molecular level. tga.gov.auebmconsult.com

Table 1: Molecular Interaction of Avanafil and Nitrates on the cGMP Pathway

Compound/CombinationMechanism of ActionEffect on cGMP Level
Avanafil Inhibits phosphodiesterase type 5 (PDE5), preventing the degradation of cGMP. drugbank.compatsnap.comIncreases/Sustains
Nitrates Act as nitric oxide (NO) donors, stimulating guanylate cyclase to synthesize cGMP. nih.govebmconsult.comIncreases
Avanafil + Nitrates Simultaneous inhibition of cGMP degradation and stimulation of cGMP synthesis. tga.gov.auebmconsult.comSynergistic and significant increase, potentiating vasodilation. tga.gov.aunih.gov

Interaction with Riociguat

A similar, potent pharmacodynamic interaction occurs between avanafil and riociguat. This interaction also involves the significant enhancement of the cGMP signaling pathway, leading to additive vasodilatory effects. medscape.commedscape.com

Riociguat's Mechanism: Riociguat is a stimulator of soluble guanylate cyclase (sGC), the receptor for nitric oxide. drugbank.comnih.gov It has a dual mode of action: it directly stimulates sGC independently of NO and also sensitizes sGC to endogenous NO. drugbank.com Both actions lead to increased synthesis of cGMP and subsequent vasodilation. drugbank.comnih.gov

Combined Effect: The co-administration of avanafil with riociguat is contraindicated due to the high risk of symptomatic hypotension. tga.gov.aumedscape.com This is a direct result of their complementary mechanisms. Riociguat enhances the production of cGMP by stimulating sGC, while avanafil blocks the degradation of the newly synthesized cGMP by inhibiting PDE5. nih.govdrugs.com Preclinical and clinical studies have confirmed that this combination augments the hypotensive effects of each agent. tga.gov.au The interaction is one of additive vasodilation, where two distinct mechanisms converge to dramatically increase the levels and activity of cGMP. medscape.comdrugs.com

Table 2: Molecular Interaction of Avanafil and Riociguat on the cGMP Pathway

Compound/CombinationMechanism of ActionEffect on cGMP Level
Avanafil Inhibits phosphodiesterase type 5 (PDE5), preventing the degradation of cGMP. drugbank.compatsnap.comIncreases/Sustains
Riociguat Directly stimulates soluble guanylate cyclase (sGC) and sensitizes it to nitric oxide (NO) to increase cGMP synthesis. drugbank.comnih.govIncreases
Avanafil + Riociguat Simultaneous stimulation of cGMP synthesis and inhibition of its degradation. nih.govdrugs.comAdditive/Synergistic and significant increase, augmenting hypotensive effects. tga.gov.aumedscape.com

Future Directions and Emerging Research Avenues for Avanafil and Its Labeled Analog

Development of Novel and More Efficient Synthetic Routes for Isotopic Labeling

The synthesis of isotopically labeled compounds like Avanafil-13C5,15N is essential for modern drug development, particularly for use as internal standards in quantitative bioanalysis and in metabolism studies. medchemexpress.commedchemexpress.com Current approaches typically involve multi-step organic synthesis that incorporates stable isotopes (e.g., ¹³C, ¹⁵N, ²H) by using commercially available labeled starting materials. smolecule.com For this compound, this would likely involve introducing the ¹³C and ¹⁵N atoms via labeled precursors early in the synthetic pathway. smolecule.comaoac.org

Future research is focused on developing more efficient and cost-effective labeling strategies. Key goals include:

Late-Stage Labeling: Developing methods to introduce isotopes as late as possible in the synthesis. This approach is economically advantageous as it minimizes the use of expensive labeled reagents throughout a long synthetic sequence.

Catalytic Methods: Exploring novel catalytic systems, such as those using transition metals, for C-H activation. nih.gov These methods could allow for direct hydrogen-isotope exchange (deuterium or tritium) or the introduction of carbon isotopes into the core structure of Avanafil (B1665834) with high selectivity and efficiency, potentially reducing the number of synthetic steps required. nih.gov

Biocatalysis: Investigating the use of enzymes to perform specific labeling reactions, which can offer high chemo-, regio-, and stereoselectivity under mild conditions, a significant advantage for complex molecules like Avanafil.

These advancements aim to make labeled standards like this compound more accessible for routine use in clinical and preclinical studies, enhancing the precision of pharmacokinetic and drug metabolism assessments.

Application of this compound in Advanced Biophysical Studies of PDE5 Function and Allostery

While Avanafil is known to be a competitive inhibitor of the PDE5 catalytic site, the enzyme's function is also modulated by allosteric mechanisms, such as cGMP binding to the GAF domains. nih.govoup.comahajournals.org Understanding these allosteric effects is a key frontier in developing next-generation, potentially more selective, inhibitors.

Isotopically labeled ligands are invaluable for advanced biophysical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to probe these interactions. Although specific studies using this compound have not been published, the methodology is well-established. For instance, NMR studies using ¹⁵N and ¹³C-labeled proteins or ligands can map the binding interface between a drug and its target, and detect conformational changes upon binding. pnas.orgplos.org

Future applications for this compound in this area include:

NMR Spectroscopy: Using ¹³C- or ¹⁵N-labeled Avanafil to directly study its binding kinetics and dynamics at the PDE5 catalytic site. This can provide detailed information on how the inhibitor associates and dissociates from the enzyme.

Probing Allosteric Effects: Investigating how the binding of this compound to the catalytic site influences the conformation of the allosteric GAF domains, or conversely, how cGMP binding to the GAF domains affects Avanafil's affinity for the catalytic site. nih.gov

Structural Biology: While X-ray crystallography provides static snapshots, NMR with labeled inhibitors can reveal the solution-state dynamics of the PDE5-Avanafil complex, offering a more complete picture of the enzyme's function and inhibition. dergipark.org.trnih.gov The development of allosteric PDE5 inhibitors is an active area of research, and labeled compounds could be instrumental in characterizing their unique binding sites and mechanisms. mdpi.comnih.gov

Exploration of Avanafil's Interactions with Currently Undiscovered or Emerging Biological Targets

Avanafil is distinguished by its high selectivity for PDE5 over other PDE isozymes, such as PDE6 and PDE11, which is associated with a lower incidence of visual disturbances and myalgia compared to first-generation inhibitors. nih.govdrugbank.comresearchgate.netnih.gov However, the broader biological landscape of PDE5 inhibitors is expanding, with emerging evidence suggesting therapeutic potential in cardiovascular disease, diabetic nephropathy, and even cancer. nih.govnih.govthieme-connect.de

This expansion necessitates a thorough investigation of Avanafil's interactions with other biological targets, both within and outside the PDE family. Chemical proteomics, which often utilizes affinity-based probes and quantitative mass spectrometry with isotopic labeling, is a powerful tool for such explorations. researchgate.net

Emerging research avenues include:

Cardioprotection: PDE5 is expressed in cardiac tissue, and its inhibition is being explored for preventing or reversing cardiac hypertrophy. ahajournals.orgmdpi.com Future studies could investigate Avanafil's specific effects on cardiac signaling pathways beyond cGMP modulation.

Anti-cancer Effects: Some PDE5 inhibitors have shown potential to reduce tumor size and enhance the efficacy of chemotherapy, possibly by modulating drug efflux pumps or tumor blood flow. nih.govthieme-connect.de The specific off-target interactions responsible for these effects are a key area for future discovery.

Novel Binding Partners: Affinity-based proteomics studies using immobilized Avanafil could identify previously unknown protein interactors. For example, studies have already identified an interaction between a PDE5 inhibitor and phosphatidylethanolamine-binding protein 1 (PEBP1), suggesting that PDE5 inhibitors may have roles in other signaling networks. plos.org

The high selectivity of Avanafil makes it an excellent probe for distinguishing effects mediated by PDE5 versus those from potential off-target interactions.

Leveraging Isotopic Labeling for Mechanistic Studies in Advanced Drug Discovery

Isotopically labeled compounds are fundamental tools in drug metabolism and pharmacokinetic (DMPK) studies. medchemexpress.com The use of this compound as an internal standard in mass spectrometry-based assays allows for precise quantification of the parent drug and its metabolites in biological samples. researchgate.net

Avanafil is known to be metabolized primarily by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2C9, forming two major metabolites, M4 and M16. drugbank.com The M4 metabolite retains some pharmacological activity. drugbank.com Detailed mechanistic studies leveraging isotopic labeling can further refine this understanding:

Metabolite Identification and Quantification: Co-administering a mixture of unlabeled Avanafil and this compound (a "pseudoracemic" mixture) allows for the unambiguous identification of drug-related metabolites in complex biological matrices by searching for the characteristic mass shift between the labeled and unlabeled species.

Reaction Phenotyping: Labeled Avanafil can be used in vitro with human liver microsomes or recombinant CYP enzymes to precisely determine the contribution of each enzyme to its metabolism and to study potential drug-drug interactions. drugbank.commedscape.com

Pharmacokinetic Modeling: Accurate quantification using a stable isotope-labeled internal standard is crucial for building robust pharmacokinetic models that predict drug exposure and clearance, informing dosing regimens. profnatali.it

These studies are critical throughout the drug development pipeline, from early discovery to post-market surveillance, ensuring a comprehensive understanding of a drug's behavior in the body.

Potential for Radiometric Applications as Precursors for PET or SPECT Imaging

Molecular imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) offer non-invasive ways to visualize and quantify biological processes in vivo. nih.govradiopaedia.org There is growing interest in developing radiolabeled PDE5 inhibitors to image enzyme distribution and expression in various pathologies, such as pulmonary hypertension, heart failure, and neurodegenerative diseases. mdpi.comresearchgate.net

Avanafil's high selectivity and favorable pharmacokinetic profile make it an attractive candidate for development as a PET or SPECT tracer. researchgate.net

PET Tracer Development: The synthesis of PET tracers involves labeling a precursor molecule with a short-lived positron-emitting isotope, such as carbon-11 (B1219553) (¹¹C, t½ ≈ 20 min) or fluorine-18 (B77423) (¹⁸F, t½ ≈ 110 min). mdpi.comacs.orgnih.gov Research has focused on developing ¹¹C- and ¹⁸F-labeled analogs of other PDE5 inhibitors, like vardenafil (B611638) and tadalafil, for imaging the lungs and heart. mdpi.comresearchgate.netacs.org A similar strategy could be applied to Avanafil, creating, for example, [¹¹C]Avanafil or [¹⁸F]fluoroethyl-Avanafil, to map PDE5 expression in vivo. kuleuven.be

SPECT Imaging: A 2022 study reported the successful labeling of Avanafil with iodine-125 (B85253) (¹²⁵I), a gamma-emitting isotope. researchgate.net While ¹²⁵I is not ideal for clinical SPECT imaging due to its long half-life and low energy, this work demonstrates the feasibility of radioiodinating Avanafil. This proof-of-concept opens the door to labeling with more clinically relevant SPECT isotopes like iodine-123. The study showed that the resulting radiotracer specifically accumulated in target tissues in animal models, suggesting its promise for diagnostic applications. researchgate.net

The development of an Avanafil-based radiotracer could provide an invaluable tool for diagnosing diseases characterized by altered PDE5 expression and for monitoring the therapeutic efficacy of PDE5 inhibitors in real-time. researchgate.netkuleuven.be

Table of Mentioned Compounds

Compound Name Description
Avanafil A highly selective, second-generation phosphodiesterase type 5 (PDE5) inhibitor.
This compound A stable isotope-labeled analog of Avanafil containing five ¹³C atoms and one ¹⁵N atom.
Sildenafil (B151) A first-generation PDE5 inhibitor.
Vardenafil A first-generation PDE5 inhibitor.
Tadalafil A first-generation PDE5 inhibitor.
cGMP (cyclic Guanosine (B1672433) Monophosphate) A second messenger molecule degraded by PDE5.
PEBP1 (Phosphatidylethanolamine-binding protein 1) A potential non-PDE biological target for PDE5 inhibitors.
M4 (Avanafil Metabolite) An active metabolite of Avanafil.
M16 (Avanafil Metabolite) An inactive metabolite of Avanafil.
Carbon-11 (¹¹C) A positron-emitting radioisotope used in PET imaging.
Fluorine-18 (¹⁸F) A positron-emitting radioisotope used in PET imaging.
Iodine-125 (¹²⁵I) A gamma-emitting radioisotope used in preclinical studies.

| Iodine-123 (¹²³I) | A gamma-emitting radioisotope suitable for clinical SPECT imaging. |

Q & A

Q. How is Avanafil-<sup>13</sup>C5,<sup>15</sup>N synthesized and characterized in isotopic labeling studies?

Methodological Answer: Synthesis typically involves introducing <sup>15</sup>N-labeled ammonium salts or nitrile precursors during heterocyclic ring formation, followed by chromatographic purification. Structural confirmation requires 2D NMR techniques such as <sup>1</sup>H–<sup>15</sup>N HMBC to verify coupling constants (e.g., <sup>1</sup>JH–N values) and isotopic placement. For example, Dimroth rearrangements in labeled pyrimidine derivatives can be tracked via splitting patterns in <sup>1</sup>H NMR spectra . Isotopic purity is validated using mass spectrometry coupled with isotope ratio monitoring.

Q. What analytical techniques are used to quantify isotopic enrichment in Avanafil-<sup>13</sup>C5,<sup>15</sup>N?

Methodological Answer: Liquid chromatography–isotope ratio mass spectrometry (LC-IRMS) is optimized for δ<sup>15</sup>N measurements, achieving precision <1.4‰ for 10 µL samples. Chromatographic separation on porous graphitic carbon (PGC) columns minimizes matrix interference, while thermal reduction reactors convert nitrogen oxides to N2 for gas-phase analysis . For <sup>13</sup>C quantification, high-resolution NMR or elemental analyzer–isotope ratio MS (EA-IRMS) is employed, with calibration against certified reference materials.

Q. What are the critical parameters for maintaining isotopic integrity during sample preparation?

Methodological Answer: Key steps include:

  • Avoiding hydrolysis or oxidation by storing samples in inert atmospheres (e.g., argon).
  • Using acid-washed glassware to prevent cross-contamination.
  • Validating extraction efficiency via spike-recovery experiments with labeled internal standards (e.g., <sup>15</sup>N-ammonium chloride) .
  • Monitoring reaction intermediates using inline LC-IRMS to detect isotopic fractionation during synthesis .

Advanced Research Questions

Q. How can tracer studies using Avanafil-<sup>13</sup>C5,<sup>15</sup>N be designed to investigate metabolic pathways?

Methodological Answer:

  • Dosing Strategy : Administer dual-labeled Avanafil at subtherapeutic doses to track metabolite formation without saturating enzymatic pathways.
  • Sampling Design : Collect biological matrices (plasma, urine) at staggered intervals to capture kinetic isotope effects.
  • Data Analysis : Use mass balance equations to calculate tracer recovery rates, accounting for natural abundance corrections (e.g., <sup>15</sup>N: 0.366%, <sup>13</sup>C: 1.1%) .
  • Statistical Validation : Apply mixed-effects models to distinguish between inter-individual variability and technical noise in isotope ratios .

Q. How to resolve discrepancies in δ<sup>15</sup>N measurements when using different analytical platforms?

Methodological Answer: Discrepancies often arise from:

  • Matrix Effects : Co-eluting compounds in LC-IRMS can alter reduction efficiency. Mitigate by optimizing PGC column gradients .
  • Instrument Calibration : Normalize δ<sup>15</sup>N values using a two-point calibration curve with IAEA-N1 (+0.4‰) and IAEA-N2 (+20.3‰) standards.
  • Reaction Artifacts : Copper reactor degradation in IRMS systems causes drift; implement daily blank injections and reactor reactivation protocols .

Q. How to interpret conflicting <sup>13</sup>C–<sup>15</sup>N coupling constants in structural studies of labeled compounds?

Methodological Answer: Contradictory coupling constants (e.g., <sup>4–5</sup>JH–N) may indicate dynamic equilibria (e.g., azide–tetrazole tautomerism) or post-synthetic rearrangements. Strategies include:

  • Variable-Temperature NMR : Resolve equilibrium shifts by observing splitting pattern changes at 25–60°C .
  • Isotopic Dilution : Introduce unlabeled analogs to suppress coupling, confirming assignments via signal simplification .
  • Computational Modeling : Compare experimental J values with DFT-calculated coupling constants for proposed tautomers .

Key Considerations for Experimental Design

  • Ethical Compliance : Adhere to NIH guidelines for preclinical studies, including detailed reporting of isotopic tracer dosages and animal welfare protocols .
  • Statistical Power : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to optimize sampling schedules and minimize Type II errors in tracer studies .
  • Reproducibility : Archive raw NMR spectra and IRMS chromatograms in supplementary materials, following FAIR data principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.